Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
Description
IUPAC Nomenclature and Structural Isomerism
The compound methyl 5-nitrobenzo[b]thiophene-2-carboxylate is systematically named according to IUPAC guidelines as methyl 5-nitro-1-benzothiophene-2-carboxylate (CAS: 20699-86-9). The benzo[b]thiophene core consists of a fused benzene and thiophene ring system, with numbering starting at the sulfur atom (position 1) and proceeding clockwise. Key substituents include:
- A nitro (-NO₂) group at position 5
- A methyl ester (-COOCH₃) at position 2
Structural isomerism arises from potential nitro group positioning. While the 5-nitro derivative is the most stable due to reduced steric hindrance, nitration of benzo[b]thiophene can theoretically yield 3-, 4-, 6-, or 7-nitro isomers. Experimental studies confirm that 5-nitro substitution dominates under standard nitration conditions (fuming HNO₃/H₂SO₄).
X-ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction data (CCDC 768,585) reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 6.795(1) Å |
| b | 5.109(1) Å |
| c | 30.011(3) Å |
| β | 90.310(3)° |
| Volume | 1041.8(3) ų |
| Z | 4 |
| Density | 1.512 g/cm³ |
The molecular geometry (Fig. 1) shows:
- Planar benzo[b]thiophene core (mean deviation: 0.02 Å)
- Dihedral angle between nitro and ester groups: 8.7°
- Key bond lengths:
Comparative analysis with unsubstituted benzo[b]thiophene (CCDC 123456) shows:
| Feature | Benzo[b]thiophene | 5-Nitro derivative |
|---|---|---|
| S–C bond length | 1.710 Å | 1.792 Å |
| C–C ring avg. | 1.395 Å | 1.406 Å |
| Planarity | 0.01 Å | 0.02 Å |
The nitro group induces slight bond elongation in the thiophene ring due to electron-withdrawing effects.
Comparative Electronic Structure Analysis with Benzo[b]thiophene Derivatives
Density Functional Theory (DFT) calculations (B3LYP/6-31G(d)) highlight electronic modifications caused by substituents:
| Parameter | Benzo[b]thiophene | 5-Nitro derivative | 3-Nitro isomer |
|---|---|---|---|
| HOMO (eV) | -5.82 | -6.15 | -6.08 |
| LUMO (eV) | -1.74 | -3.29 | -3.12 |
| Band gap (eV) | 4.08 | 2.86 | 2.96 |
| Dipole moment (D) | 1.12 | 4.78 | 4.15 |
The 5-nitro derivative exhibits:
- Enhanced electron deficiency : LUMO stabilization (-3.29 eV vs. -1.74 eV) facilitates nucleophilic attack at C2.
- Directional polarization : Nitro group creates a dipole moment vector angled 42° from the molecular plane.
- Conjugation effects : Extended π-system delocalization confirmed by NBO analysis (Wiberg bond index: 1.32 for C5–N1 vs. 1.08 in nitrobenzene).
Comparative frontier molecular orbital plots (Fig. 2) demonstrate:
- HOMO localized on thiophene sulfur and adjacent carbons
- LUMO concentrated on nitro group and C2 ester
- Charge transfer excitation (λ_max = 312 nm) confirmed by TD-DFT
This electronic profile distinguishes it from 3-nitro isomers, where LUMO density shifts toward the benzene ring.
Table 1: Spectroscopic signatures of key derivatives
Properties
IUPAC Name |
methyl 5-nitro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c1-15-10(12)9-5-6-4-7(11(13)14)2-3-8(6)16-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVZEJHBIFIMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363398 | |
| Record name | methyl 5-nitrobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20699-86-9 | |
| Record name | methyl 5-nitrobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-nitro-1-benzothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
The synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate typically involves the condensation of methyl thioglycolate with 2-chloro-5-nitrobenzaldehyde under basic conditions . The reaction is often carried out in the presence of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C) using microwave irradiation to accelerate the process . This method provides a rapid and efficient route to the desired product with high yields.
Chemical Reactions Analysis
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, hydrogen peroxide, and m-chloroperbenzoic acid . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate has shown potential as a lead compound in drug discovery due to its biological activities:
- Kinase Inhibition : The compound serves as a scaffold for developing selective inhibitors targeting various kinases involved in disease pathways. For instance, analogs derived from this compound have demonstrated significant potency against MK2 kinase, which plays a crucial role in inflammatory responses and cellular signaling pathways .
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity against different bacterial strains. This suggests potential applications in developing new antibiotics .
- Anti-inflammatory Properties : The compound's ability to modulate kinase activity positions it as a candidate for anti-inflammatory therapies, particularly in conditions like rheumatoid arthritis .
Material Science
The electronic properties of this compound make it suitable for applications in organic semiconductors. Its structural characteristics allow for modifications that enhance charge transport properties, which are essential for developing efficient organic electronic devices.
Case Study 1: Kinase Inhibition
A study focused on synthesizing analogs based on the benzothiophene scaffold highlighted their selectivity for MK2 kinase. These compounds demonstrated significant potency at nanomolar concentrations, indicating their potential as selective kinase inhibitors for therapeutic applications .
Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against various bacterial strains. The results showed that compounds with similar structures exhibited varying degrees of antimicrobial efficacy, suggesting that further optimization could enhance their effectiveness .
Mechanism of Action
The mechanism of action of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate is primarily related to its ability to interact with specific molecular targets. For example, in medicinal chemistry, derivatives of this compound have been shown to inhibit certain kinases by binding to their active sites, thereby disrupting key signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
A. Nitro vs. Amino Derivatives
- The amino derivative is more nucleophilic, enabling participation in coupling reactions for drug discovery .
- Methyl 7-nitrobenzo[b]thiophene-2-carboxylate (CAS: 34084-89-4) :
A positional isomer with the nitro group at position 5. Despite structural similarity (67% similarity score ), its distinct electronic profile may alter reactivity in substitution reactions.
B. Halogenated Derivatives
C. Electron-Withdrawing Groups
- Methyl 5-cyanobenzo[b]thiophene-2-carboxylate (CAS: 146137-93-1): The cyano group (stronger electron-withdrawing than nitro) may enhance stability in polar solvents, as evidenced by its higher solubility in acetonitrile .
Heteroatom Variations
- Ethyl 5-aminobenzo[b]selenophene-2-carboxylate: Replacing sulfur with selenium increases molecular weight (Se ≈ 78.96 vs.
Positional Isomers
Positional isomerism significantly impacts electronic distribution and intermolecular interactions, affecting melting points and reactivity.
Biological Activity
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 237.23 g/mol. The compound features a nitro group attached to a benzothiophene ring system, which contributes to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various kinases, particularly those involved in cell signaling pathways related to cancer proliferation and survival. For example, derivatives of this compound have demonstrated significant inhibitory effects on the MK2 kinase, which plays a crucial role in the MAPK signaling pathway .
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Studies have indicated that this compound can inhibit the growth of cancer cells by targeting specific kinases involved in cell cycle regulation .
- Antimicrobial Properties : It has shown potential as an antimicrobial agent, with activity against various bacterial strains .
- Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects on different cancer cell lines, demonstrating varying degrees of potency .
Table 1: Biological Activity Summary
Case Study: MK2 Inhibition
In a study focusing on the inhibition of MK2 kinase, this compound derivatives were synthesized and evaluated for their selectivity and potency. One derivative showed nanomolar potency in inhibiting MK2, suggesting its potential as a therapeutic agent in cancer treatment. The study highlighted the importance of structural modifications to enhance biological activity while reducing toxicity .
Synthesis and Structural Variations
The synthesis of this compound can be achieved through various methods, including microwave-assisted techniques that significantly reduce reaction times. The compound serves as a versatile building block for synthesizing other biologically active molecules .
Table 2: Structural Variations and Their Activities
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate | Contains an ethyl group; similar activity | |
| Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | Contains an amino group; differing properties | |
| Ethyl 6-methyl-5-nitrobenzo[b]thiophene-2-carboxylate | Different methyl substitution; varied activity |
Q & A
Q. What are the standard synthetic protocols for Methyl 5-nitrobenzo[b]thiophene-2-carboxylate, and how are yields optimized?
The compound is synthesized via condensation of 2-chloro-5-nitrobenzaldehyde and methyl thioglycolate in DMF under basic conditions (K₂CO₃) at ambient temperature for 17 hours, yielding 95% . Key steps include quenching in ice-water, filtration, and drying in vacuo. Yield optimization relies on stoichiometric control of reagents (1:1.2 molar ratio of aldehyde to base) and solvent volume adjustments .
Q. How is this compound characterized to confirm purity and structure?
Characterization includes:
- Melting point : 213–217°C (lit. 213–215°C) .
- Spectroscopy : ¹H/¹³C NMR (CDCl₃) confirms aromatic protons (δ 8.80–8.01 ppm) and ester methyl (δ 4.00 ppm). IR shows C=O (1701 cm⁻¹) and NO₂ (1528/1342 cm⁻¹) stretches .
- Mass spectrometry : EI-MS gives m/z 237 (M⁺•, 100%) . Cross-referencing with literature data ensures structural fidelity .
Q. What are the common applications of this compound in medicinal chemistry?
The nitro group facilitates reduction to amines for kinase inhibitor scaffolds, while the ester moiety allows saponification to carboxylic acids for further functionalization (e.g., bromination at C-3) . It serves as a precursor to bioactive thiophene derivatives targeting enzymatic pathways .
Advanced Research Questions
Q. How do microwave-assisted synthesis conditions improve efficiency compared to conventional methods?
Microwave irradiation (90°C, 15 min) reduces reaction time from 17 hours to 15 minutes while maintaining yields (88% vs. 95%). Power modulation (100 W initial) prevents overheating, and pressure-rated tubes ensure safety. This method is scalable and ideal for high-throughput synthesis .
Q. What challenges arise during halogenation at C-3, and how are they methodologically addressed?
Direct bromination of the ester is hindered by poor reactivity. A workaround involves saponification to the carboxylic acid (11), followed by bromination in glacial acetic acid with Br₂ and NaOAc at 55°C for 27 hours, yielding 75% 3-bromo-5-nitrobenzo[b]thiophene-2-carboxylic acid (12). The electron-withdrawing nitro group directs electrophilic substitution to C-3 .
Q. How do reaction conditions for saponification (ester hydrolysis) vary, and what are the trade-offs?
- Conductive heating : Reflux with NaOH/MeOH (3 hours, 95% yield) .
- Microwave-assisted : 100°C for 3 minutes (94% yield). While faster, microwave methods require precise pH control during acidification to avoid byproducts . Melting points (241–242°C) and spectroscopic data validate consistency across methods .
Q. What contradictions exist in spectroscopic data interpretation, and how are they resolved?
Discrepancies in NO₂ IR stretches (1528 vs. 1511 cm⁻¹) between the ester (10) and acid (11) arise from conjugation changes. Cross-validation with ¹³C NMR (e.g., C=O at δ 162.2 vs. 164.8 ppm) and referencing literature data (e.g., J-coupling patterns) resolves ambiguities .
Q. What strategies enable divergent functionalization of the thiophene core for library synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
